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molecular formula C8H9N B7723479 4-Vinylaniline CAS No. 25086-42-4

4-Vinylaniline

Cat. No. B7723479
M. Wt: 119.16 g/mol
InChI Key: LBSXSAXOLABXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032518

Procedure details

To a solution of 500 g (4.2 moles) of 4-vinylaniline and 460 g (4.2 moles) of triethylamine in 1000 cc of anhydrous diethyl ether under a nitrogen atmosphere was added dropwise 478 g (4.2 moles) of methanesulfonyl chloride. The temperature of the reaction vessel was kept below 5° C. by an ice bath during the course of the reaction. When addition was complete (40 min.), the mixture was stirred for an additional 2 hours and the contents of the flask then brought to room temperature. The mixture was filtered and extracted with 500 cc of 1.0 M HCl solution. The etheral portion was separated, dried and the ether removed on a rotary evaporator. The resulting oily solid was extracted with 500 cc of ethanol and recrystallized from ethane/water and then from toluene. 70-75% yield after recrystallization. M.P. = 97° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
478 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)=[CH2:2].C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(OCC)C>[CH:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:5][CH:4]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(=C)C1=CC=C(N)C=C1
Name
Quantity
460 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
478 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature of the reaction vessel was kept below 5° C. by an ice bath during the course of the reaction
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
(40 min.)
Duration
40 min
CUSTOM
Type
CUSTOM
Details
then brought to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 cc of 1.0 M HCl solution
CUSTOM
Type
CUSTOM
Details
The etheral portion was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the ether removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The resulting oily solid was extracted with 500 cc of ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethane/water
CUSTOM
Type
CUSTOM
Details
70-75% yield after recrystallization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=C)C1=CC=C(C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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